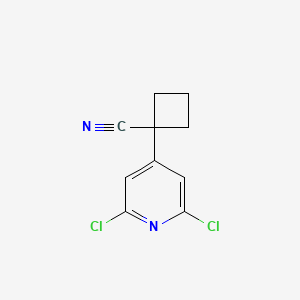
4-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride
Overview
Description
4-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride is an organic compound with the molecular formula C7H2BrClFNO2S. It is a derivative of benzenesulfonyl chloride, featuring bromine, cyano, and fluorine substituents on the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride typically involves electrophilic aromatic substitution reactionsFinally, the sulfonyl chloride group is introduced using chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The final product is purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups on the benzene ring.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The cyano group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, or nitric acid in the presence of a catalyst like iron(III) chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or primary amines in an aqueous or organic solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in an inert atmosphere.
Major Products
Electrophilic Substitution: Substituted benzenesulfonyl chlorides with various electrophiles.
Nucleophilic Substitution: Sulfonamides, sulfonate esters, or sulfonate salts.
Reduction: Aminobenzenesulfonyl chlorides.
Scientific Research Applications
4-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride is valuable in scientific research due to its versatile properties. It is used in:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of various derivatives that can interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride
- 2-Bromo-4-fluorobenzenesulfonyl chloride
- 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
4-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate for synthesizing compounds with tailored biological and chemical activities.
Properties
IUPAC Name |
4-bromo-2-cyano-3-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNO2S/c8-5-1-2-6(14(9,12)13)4(3-11)7(5)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKQKTBFQBSXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)C#N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine](/img/structure/B1477827.png)
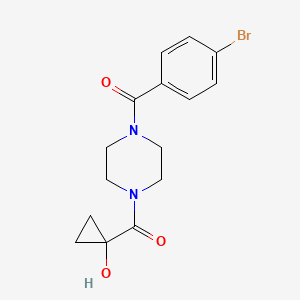
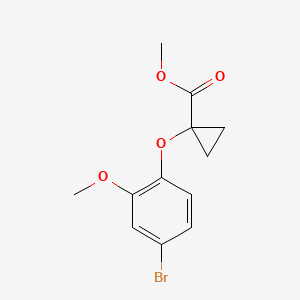
![5-Methyl-6-azaspiro[3.4]octane](/img/structure/B1477831.png)

![S [1-(3-Bromo-5-fluorophenyl)-but-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B1477834.png)
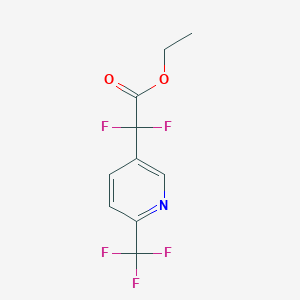
![4-(4-Bromo-2-fluorophenyl)-2-(2-pyrrolidin-1-yl-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1477838.png)
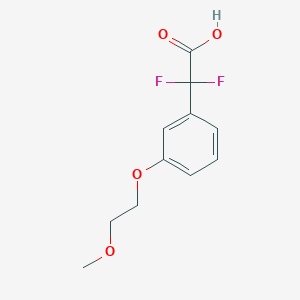
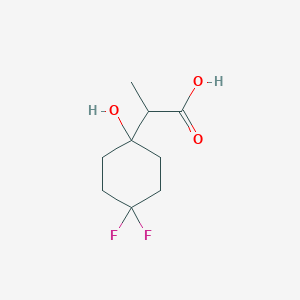
![4-(4-Bromo-2-fluorophenyl)-2-(2-morpholin-4-yl-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1477846.png)
![tert-butyl 2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethylcarbamate](/img/structure/B1477847.png)
